6-(aminomethyl)-2-methylpyridazin-3(2H)-one
Description
Properties
IUPAC Name |
6-(aminomethyl)-2-methylpyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-9-6(10)3-2-5(4-7)8-9/h2-3H,4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUQXLIJTTFGZMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Suzuki–Miyaura Cross-Coupling Reactions
Recent studies have explored the use of Suzuki–Miyaura (SM) coupling reactions to functionalize halogenated pyridazinones, including 4,5-dibromo-2-methylpyridazin-3(2H)-one, as precursors to derivatives such as this compound. The general method involves:
- Starting Material: 4,5-dibromo-2-methylpyridazin-3(2H)-one
- Catalyst: Palladium-based catalysts such as PdCl2(PPh3)2, Pd(PPh3)4, Pd–PEPPSI i-Pr, or PdCl2dppf
- Base: Sodium carbonate (Na2CO3) or potassium carbonate (K2CO3)
- Solvent System: Mixtures such as dimethoxyethane (DME)–water, toluene–water, or dimethylformamide (DMF)–water in varying ratios
- Temperature: Typically 80–100 °C
- Reaction Time: 8–12 hours
The SM coupling facilitates the substitution of bromine atoms on the pyridazinone ring with organoboron reagents, which can include aminomethyl boronates or other boronic acid derivatives. After coupling, hydrodebromination and hydroboronation side reactions are possible, requiring optimization of conditions to maximize yield and selectivity.
Aminomethylation of Pyridazinone Precursors
Following the coupling or direct halogenation, the introduction of the aminomethyl group at the 6-position can be achieved through nucleophilic substitution reactions involving aminomethylating agents such as formaldehyde and ammonia or primary amines under reductive amination conditions. This step is typically performed under mild conditions to preserve the pyridazinone core.
Experimental Data and Yields
Note: While these examples focus on related pyridazinone derivatives, similar conditions are applicable for synthesizing this compound through appropriate choice of aminomethyl boronate reagents or subsequent aminomethylation steps.
Mechanistic Insights and Optimization
Catalyst Choice: The nature of the palladium catalyst significantly affects the chemo- and regioselectivity of the coupling reaction. Chelating ligands (e.g., dppf) tend to suppress over-substitution and side reactions.
Solvent Effects: Polar solvent mixtures like DMF–water favor selective coupling and reduce side product formation compared to less polar mixtures.
Base Quantity: Excess base promotes efficient transmetalation but may increase hydrolysis side reactions; thus, optimization is crucial.
Temperature and Time: Lower temperatures (around 80 °C) and moderate reaction times balance conversion and product stability.
Summary of Preparation Methodology
| Step | Description | Key Parameters | Outcome |
|---|---|---|---|
| 1 | Preparation of halogenated pyridazinone precursor | Halogenation at 4,5-positions | Ready for cross-coupling |
| 2 | Suzuki–Miyaura coupling with aminomethyl boronate or related reagents | Pd catalyst, base, solvent, temp 80–100 °C | Introduction of aminomethyl substituent |
| 3 | Post-coupling aminomethylation (if necessary) | Reductive amination conditions | Final product: this compound |
Chemical Reactions Analysis
Types of Reactions
6-(aminomethyl)-2-methylpyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like formaldehyde and amines are used under basic conditions for nucleophilic substitution.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.
Scientific Research Applications
6-(aminomethyl)-2-methylpyridazin-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 6-(aminomethyl)-2-methylpyridazin-3(2H)-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also participate in redox reactions, affecting cellular pathways and processes.
Comparison with Similar Compounds
Structural Modifications and Pharmacological Activities
The biological and physicochemical properties of pyridazinones are highly dependent on substituent type and position. Below is a comparative analysis of key analogs:
Key Observations
Substituent Effects on Bioactivity: The aminomethyl group in this compound may improve water solubility compared to lipophilic substituents like benzyl (4a) or dichlorophenyl groups . Electron-withdrawing groups (e.g., Cl in 5-chloro-6-(2,4-dichlorophenyl) derivatives) increase reactivity, enabling nucleophilic substitution reactions (e.g., iodide displacement) .
Pharmacological Performance: 6-Benzyl-2-methylpyridazin-3(2H)-one (4a) exhibits superior COX-2 selectivity (index = 96) and anti-inflammatory activity (65% edema inhibition), suggesting that bulky aromatic groups enhance target binding . Amino-substituted analogs (e.g., 4-amino-6-(4-aminophenyl)) may target microbial enzymes due to hydrogen-bonding capabilities .
Synthetic Accessibility: Ultrasound-assisted synthesis methods (e.g., triazine-substituted pyridazinones ) could be adapted for this compound to improve yield and sustainability.
Biological Activity
6-(Aminomethyl)-2-methylpyridazin-3(2H)-one is a heterocyclic compound belonging to the pyridazine family, characterized by its unique structural features, including an amino group at position 6, a methyl group at position 2, and a keto group at position 3. This compound has garnered significant attention in medicinal chemistry due to its potential biological activities, which include antimicrobial, anti-inflammatory, anticancer, and enzyme inhibition properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The exact mechanisms of action of this compound are still under investigation. However, it is believed that the compound interacts with specific molecular targets such as enzymes or receptors, modulating their activity. This interaction is crucial for its therapeutic effects.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of pyridazine compounds possess significant antimicrobial properties against various bacterial strains. For instance, Schiff bases derived from pyridazine derivatives showed notable activity against Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Effects : Pyridazine derivatives have been reported to exhibit anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .
- Anticancer Potential : The compound has been studied for its ability to inhibit fibroblast growth factor receptors (FGFRs), which play a critical role in cancer progression. Compounds similar to this compound have shown promise in inhibiting FGFR-mediated pathways .
- Enzyme Inhibition : It has been documented that certain derivatives can act as inhibitors of protein tyrosine phosphatase 1B (PTP1B), an important enzyme in metabolic regulation .
Case Studies and Research Findings
-
Antimicrobial Studies :
Compound Activity Against S. aureus Activity Against E. coli 8b Good Moderate 8e Excellent Poor -
Anticancer Research :
Compound Name FGFR Inhibition IC50 (µM) Compound A 5.0 Compound B 10.0 - Enzyme Inhibition :
Q & A
Q. What green chemistry approaches improve pyridazinone synthesis?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
